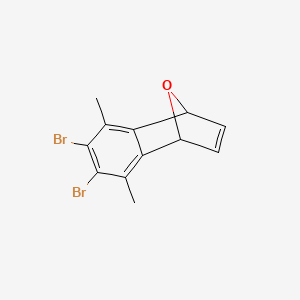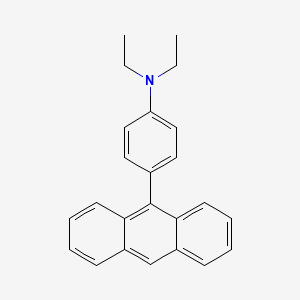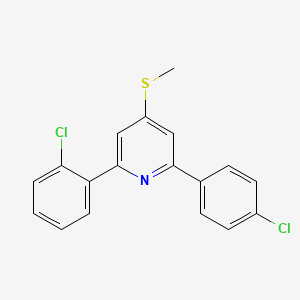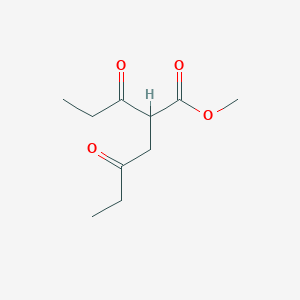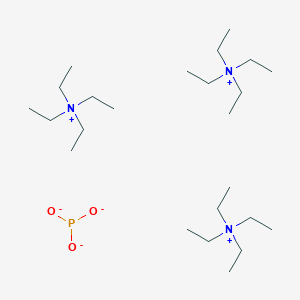
Tris(N,N,N-triethylethanaminium) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(N,N,N-triethylethanaminium) phosphite is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of three N,N,N-triethylethanaminium groups attached to a phosphite core.
Preparation Methods
The synthesis of Tris(N,N,N-triethylethanaminium) phosphite typically involves the reaction of phosphorous trichloride with N,N,N-triethylethanaminium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Tris(N,N,N-triethylethanaminium) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The N,N,N-triethylethanaminium groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(N,N,N-triethylethanaminium) phosphite is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, as a stabilizer in plastics, and in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of Tris(N,N,N-triethylethanaminium) phosphite involves its interaction with molecular targets through its phosphite core. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its effects are mediated through the formation of stable complexes with target molecules, which can alter their reactivity and function.
Comparison with Similar Compounds
Tris(N,N,N-triethylethanaminium) phosphite can be compared with other similar compounds such as:
Gallamine Triethiodide: Known for its use as a muscle relaxant and its interaction with muscarinic receptors.
Tris(N,N-tetramethylene)phosphoric acid triamide: Used in organic synthesis and as a polymer additive.
Tris(trimethylsilyl) phosphite: Effective as an electrolyte additive in lithium-ion batteries.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
113824-91-2 |
|---|---|
Molecular Formula |
C24H60N3O3P |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
tetraethylazanium;phosphite |
InChI |
InChI=1S/3C8H20N.O3P/c3*1-5-9(6-2,7-3)8-4;1-4(2)3/h3*5-8H2,1-4H3;/q3*+1;-3 |
InChI Key |
JPUZKQVZZWIKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


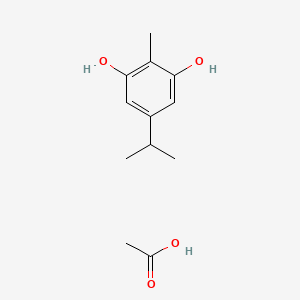
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
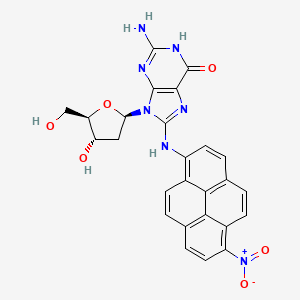
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
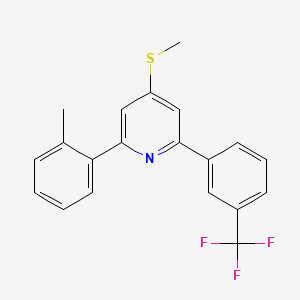
![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
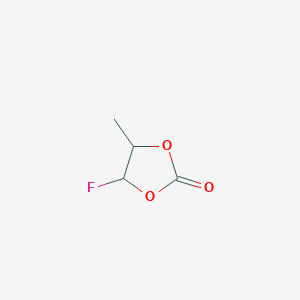
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
